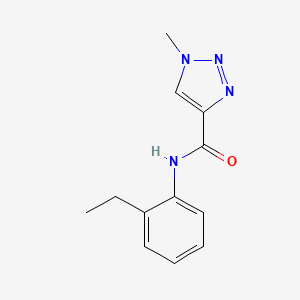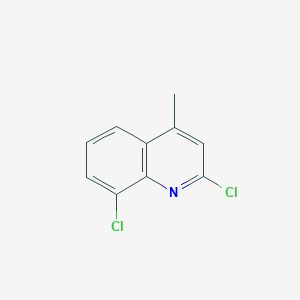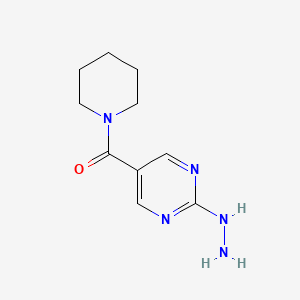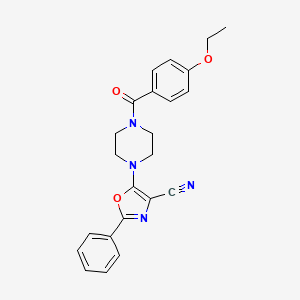
4,4,4-Trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluorinated compounds often involves the use of fluorinating agents or the reaction of fluorinated precursors with other reagents. For instance, the synthesis of trifluoromethyl-substituted dielectrophiles can be achieved through acylation with trifluoroacetic anhydride, as described in the synthesis of 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one . Additionally, the synthesis of acyl cyanides can be accomplished via acid-catalyzed detrifluoroacetylation of hydroxyimino derivatives of 1,3-dicarbonyl compounds . These methods could potentially be adapted for the synthesis of 4,4,4-Trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride.
Molecular Structure Analysis
X-ray structural analysis is a common technique used to determine the molecular structure of fluorinated compounds. For example, the crystal structure of a trifluoromethyl-substituted dielectrophile revealed inter- and intramolecular hydrogen bonds, which are significant for understanding the compound's stability and reactivity . Such analysis could be applied to 4,4,4-Trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride to gain insights into its molecular conformation and potential interactions.
Chemical Reactions Analysis
Fluorinated compounds can undergo various chemical reactions, including cyclocondensation and hydrocyanation. Cyclocondensation of a trifluoromethyl-substituted precursor with hydrazine hydrochloride led to the formation of a pyrazole derivative . Similarly, hydrocyanation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones resulted in the formation of Michael-like 1,4-conjugate adducts . These reactions highlight the reactivity of fluorinated compounds and could be relevant to the chemical behavior of 4,4,4-Trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. For instance, the orthogonal intramolecular C–F···C=O interaction observed in the crystal state of a trifluoromethylated compound may stabilize certain conformations . Additionally, the high thermal stability and resistance to aqueous hydrolysis of certain fluorinating agents, such as phenylsulfur trifluorides, indicate the robustness of fluorinated compounds . These properties are important for the practical application and handling of 4,4,4-Trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride.
Wissenschaftliche Forschungsanwendungen
Solubility and Diffusivity in Ionic Liquids
Research by Shiflett and Yokozeki (2006) explored the solubility and diffusivity of hydrofluorocarbons in room-temperature ionic liquids, providing crucial data for applications in gas absorption technologies. This study offers insights into the interactions of fluorinated compounds with ionic liquids, which could be relevant for environmental and industrial processes involving "4,4,4-Trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride" (Shiflett & Yokozeki, 2006).
Microemulsions with Ionic Liquid Polar Domains
Gao et al. (2004) focused on the formation of microemulsions using ionic liquids, which could be pertinent to the study of "4,4,4-Trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride" in various solvents and applications in material science, pharmaceuticals, and chemical engineering (Gao et al., 2004).
Organic Solvents and Ionic Liquid Microemulsion Aggregations
The work by Yanan Gao et al. (2009) on the formation process of ionic liquid (IL) microemulsions in the presence of organic solvents expands our understanding of solvent interactions with fluorinated compounds, which may impact the development of novel materials and extraction processes (Yanan Gao et al., 2009).
Phase Equilibrium in Solutions Involving Tannins, Flavonoids, and Ionic Liquids
Research by Bogel-Łukasik et al. (2010) delves into the solubility of phenolic compounds in ionic liquids, which might be applicable to the study of "4,4,4-Trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride" for potential applications in bio-extraction and green chemistry (Bogel-Łukasik et al., 2010).
Electrosynthesis of Polyaniline in Ionic Liquid
The study by Qi Ximin et al. (2005) on the electropolymerization of aniline in ionic liquid presents an approach that could be relevant for the electrochemical applications of "4,4,4-Trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride", highlighting its potential in the development of conducting polymers and materials science (Qi Ximin et al., 2005).
Eigenschaften
IUPAC Name |
4,4,4-trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F6N2.ClH/c6-4(7,8)2(1-3(12)13)5(9,10)11;/h2H,1H2,(H3,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNQDUOAZGIURF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)C(F)(F)F)C(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF6N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide](/img/structure/B2516876.png)
![N-[2-(4-Methylbenzoyl)furan-3-yl]prop-2-enamide](/img/structure/B2516877.png)
![3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-6-nitrochromen-2-one](/img/structure/B2516878.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2516879.png)
![3-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2516880.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2516884.png)
